exo-1-azabicyclo[2.2.1]heptan-3-ol structure and synonyms
exo-1-azabicyclo[2.2.1]heptan-3-ol structure and synonyms
Topic: exo-1-Azabicyclo[2.2.1]heptan-3-ol Structure and Synonyms Content Type: Technical Reference Guide Audience: Medicinal Chemists, Pharmacologists, and Process Chemists
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Executive Summary
The 1-azabicyclo[2.2.1]heptane scaffold represents a conformationally rigid bicyclic amine, structurally analogous to the widely utilized quinuclidine (1-azabicyclo[2.2.2]octane) but with a tighter, more strained architecture. The 3-hydroxy derivative, specifically the exo-isomer , serves as a critical pharmacophore in the design of muscarinic acetylcholine receptor agonists (mAChR), particularly for M1 and M4 subtypes.
This guide details the structural parameters, stereoselective synthesis, and pharmacological utility of exo-1-azabicyclo[2.2.1]heptan-3-ol, distinguishing it from its endo diastereomer and highlighting its role in neurodegenerative therapeutic research.
Structural Architecture & Stereochemistry[2]
Nomenclature and Numbering
The IUPAC numbering for the 1-azabicyclo[2.2.1]heptane system assigns the nitrogen atom to the bridgehead position 1 . The carbon atoms are numbered sequentially around the larger ring, placing the functional handle (hydroxyl group) at position 3 . The bridge carbon is position 7 .
| Attribute | Detail |
| IUPAC Name | exo-1-Azabicyclo[2.2.1]heptan-3-ol |
| Common Name | 1-Azanorbornan-3-ol |
| Generic CAS | 21473-16-5 (often refers to mixture) |
| Ketone Precursor CAS | 21472-89-9 |
| Molecular Formula | C₆H₁₁NO |
| Molecular Weight | 113.16 g/mol |
Stereochemical Definition: Exo vs. Endo
In the [2.2.1] bicyclic system, stereochemistry at C3 is defined relative to the C7 bridge:
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Exo Isomer: The C3-OH bond is cis to the C7 bridge (pointing "up" or towards the bridge). This configuration is often thermodynamically less stable but pharmacologically preferred for specific receptor interactions.
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Endo Isomer: The C3-OH bond is trans to the C7 bridge (pointing "down" or away from the bridge).
The rigidity of the [2.2.1] framework locks the hydroxyl group into a specific vector, making this scaffold an excellent "molecular ruler" for probing receptor binding pockets.
Figure 1: Topological representation of the 1-azabicyclo[2.2.1]heptane scaffold highlighting the Exo orientation.
Synthetic Pathways[2][5][6]
Accessing the exo isomer with high diastereoselectivity is synthetically challenging because the endo face of the corresponding ketone is sterically more accessible to hydride reducing agents, typically favoring the endo-alcohol (via exo-attack).
Method A: Intramolecular Epoxide Cyclization (The Barrett Method)
This method, described by Barrett et al. (1997), bypasses the thermodynamic/kinetic issues of ketone reduction by constructing the bicyclic ring and the stereocenter simultaneously.
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Mechanism: Intramolecular nucleophilic attack of a secondary amine onto an epoxide.
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Stereocontrol: The stereochemistry of the precursor epoxide dictates the configuration of the final alcohol.
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Protocol: Cyclization of syn-4-(N-methylamino)cyclohexane-1,2-epoxide yields the exo-alcohol exclusively.
Method B: Ketone Reduction (Traditional)
Reduction of 1-azabicyclo[2.2.1]heptan-3-one.
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Reagents: NaBH₄, L-Selectride, or catalytic hydrogenation.
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Outcome: Typically yields a mixture of endo (major) and exo (minor). Separation requires chromatography or fractional crystallization of diastereomeric salts (e.g., tartrates).
Comparative Workflow
Figure 2: Synthetic logic comparing ketone reduction (low selectivity) vs. epoxide cyclization (high selectivity).
Pharmacological Significance[2]
The exo-1-azabicyclo[2.2.1]heptane core acts as a bioisostere for the quinuclidine ring found in classical muscarinic ligands. However, its reduced conformational flexibility ("entropy freezing") often results in higher receptor affinity and subtype selectivity.
Muscarinic Receptor Agonism (M1/M4)
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Mechanism: The protonated bridgehead nitrogen mimics the quaternary ammonium of acetylcholine, while the oxygen at C3 (or a derivative) acts as a hydrogen bond acceptor.
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Key Compounds:
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Xanomeline Analogues: The exo-configuration is often critical for functional efficacy at M1 receptors, utilized in drug candidates for Alzheimer's disease (cognitive enhancement) and Schizophrenia.
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Stereoselectivity: In many series, the (3R,4R)-exo enantiomer displays superior binding affinity compared to the (3S,4S)-exo or endo forms.
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Derivatization Potential
The C3-hydroxyl group is rarely the final pharmacophore. It serves as a handle for:
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Esterification: To create prodrugs or lipophilic analogs.
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Bioisosteric Replacement: Conversion to 1,2,4-oxadiazoles or tetrazoles to improve metabolic stability while maintaining the hydrogen-bond acceptor vector.
Analytical Characterization
When verifying the exo vs. endo geometry, NMR coupling constants are the definitive metric due to the Karplus relationship and the rigid bicyclic angles.
| Analytical Method | Expected Observation (Exo-Isomer) |
| ¹H NMR (C3-H) | The C3 proton (endo-proton) typically appears as a doublet of doublets. Coupling constants ( |
| ¹³C NMR | Bridge carbon (C7) chemical shift is sensitive to the |
| X-Ray Crystallography | Definitive proof of absolute configuration (cis relationship between C3-O and C7-Bridge). |
References
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Barrett, S. D., et al. (1997). "Efficient Synthesis of exo-1-Azabicyclo[2.2.1]heptan-3-ol." Organic Preparations and Procedures International, 29(3), 330-335. Link
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Showell, G. A., et al. (1992). "Synthesis and in vitro biological profile of all four isomers of the potent muscarinic agonist 3-(3-methyl-1,2,4-oxadiazol-5-yl)-1-azabicyclo[2.2.1]heptane." Journal of Medicinal Chemistry, 35(5), 911-916. Link
- Dunbar, P. G., et al. (1993). "Design and Synthesis of 1-Azabicyclo[2.2.1]heptane-3-one, O-(3-Aryl-2-propynyl)oximes: Muscarinic Agonists with M1 Selectivity." Journal of Medicinal Chemistry.
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PubChem Compound Summary. (2025). "1-Azabicyclo[2.2.1]heptan-3-ol."[1][2][3][4] National Center for Biotechnology Information. Link
